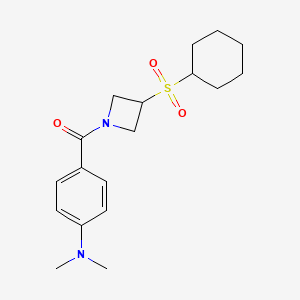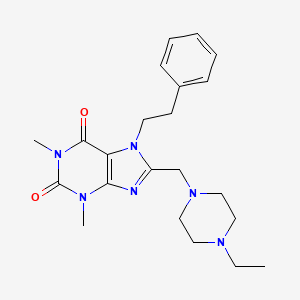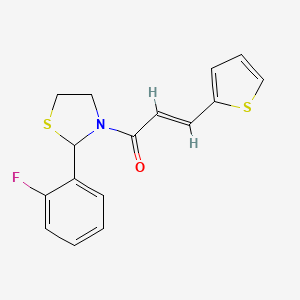
(E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many organic compounds, particularly in bioactive molecules . The “4-(diethylamino)phenyl” part suggests the presence of a phenyl ring with a diethylamino substituent, which is a common feature in many dyes and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, a compound with a similar structure, “(E)-N-(3-(3-(4(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide”, was synthesized using aldol condensation and carboxamide formation method .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, UV–vis, and NMR . Density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) can be used to investigate the electronic, structural, and reactivity properties .
Aplicaciones Científicas De Investigación
Detection and Sensing Applications
A compound similar to (E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one, known as ChC16, was synthesized and studied as a fluorescent probe for sensing SO2 derivatives in cationic micellar media. This probe showed high selectivity and sensitivity, particularly toward bisulfite, and was effectively used in the detection of bisulfite in real-world samples such as dry white wine, demonstrating its potential in environmental and biological sensing applications (Gómez et al., 2018).
Biological Imaging
(E)-3-(3-(4-([2,2':6',2''-terpyridin]-4'-yl)phenyl)acryloyl)-7-(diethylamino)-2H-chromen-2-one (ZC-F4), a compound similar to the one , was developed as a fluorescent probe for Zn²⁺ with red emission. It was successfully used for imaging Zn²⁺ in cells, indicating its potential application in cellular imaging and environmental protection (Tan et al., 2014).
Antioxidant Activity
Derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one, a compound structurally related to the one , were synthesized and characterized for their antioxidant activity. These derivatives exhibited significant antiradical activity, indicating their potential as antioxidants (Shatokhin et al., 2021).
Anticancer Potential
A series of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives, structurally related to this compound, were synthesized and showed moderate cytotoxic activity against various cancer cell lines. This highlights the potential of such compounds in developing anticancer agents (Ambati et al., 2017).
Photophysical Properties for Fluorescent Materials
Compounds similar to the one , such as 3-(4-(Arylethynyl)phenyl)-7-(diethylamino)-2H-chromen-2-ones, were synthesized and their photophysical properties were examined. They showed high fluorescence quantum yield, suggesting their potential use as strong fluorescent materials (Shimasaki et al., 2021).
Propiedades
IUPAC Name |
6-bromo-3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO3/c1-3-24(4-2)18-9-5-15(6-10-18)7-11-20(25)19-14-16-13-17(23)8-12-21(16)27-22(19)26/h5-14H,3-4H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJRQVPYDMVTPI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3017389.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3017392.png)

![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)
![5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole](/img/structure/B3017397.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3017398.png)
![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)
![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)

![2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3017406.png)



